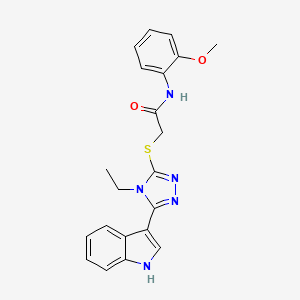

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

This compound is a triazole-based acetamide derivative featuring a 1H-indol-3-yl substituent on the triazole ring and a 2-methoxyphenyl group on the acetamide moiety. Its structure combines a heterocyclic indole system with a triazole-thioether linkage, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c1-3-26-20(15-12-22-16-9-5-4-8-14(15)16)24-25-21(26)29-13-19(27)23-17-10-6-7-11-18(17)28-2/h4-12,22H,3,13H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTVWPGIJFWGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound involves the reaction between a substituted indole derivative and a 1,2,4-triazole-thiol moiety. The general procedure includes:

- Formation of Triazole : The initial step involves the synthesis of the 1,2,4-triazole framework through cyclization reactions.

- Thioether Formation : The introduction of a thioether group enhances the biological profile of the compound.

- Acetamide Linkage : The final step involves attaching an acetamide moiety to the nitrogen atom of the triazole.

Biological Activity

The biological activity of this compound has been evaluated across various studies, focusing on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against several cancer cell lines including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cells. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

Mechanistic studies indicate that these compounds induce apoptosis and cell cycle arrest at the G2/M phase, akin to known tubulin polymerization inhibitors like colchicine .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives containing the triazole moiety exhibit broad-spectrum activity against various bacterial strains and fungi. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of compounds with similar structures has been evaluated using various assays. The results indicate that these compounds can scavenge free radicals effectively, potentially reducing oxidative stress in biological systems .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole-containing compounds:

- Case Study 1 : A study on a series of indole-triazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity against breast cancer cell lines.

- Case Study 2 : Investigations into the mechanism of action showed that these compounds inhibit key metabolic enzymes involved in cancer progression.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole and triazole moieties exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of indole-triazole compounds showed cytotoxic effects against human cancer cell lines, suggesting that modifications to the structure could enhance efficacy against specific types of cancer .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research suggests that it may inhibit tau protein aggregation, a hallmark of neurodegeneration.

Case Study:

A patent application (EP2651887B1) describes the use of similar compounds as inhibitors of tau aggregation, providing a basis for further exploration into their neuroprotective properties .

Inhibition of Enzymatic Activity

The thioether functional group in the compound is believed to play a crucial role in its interaction with biological targets. It may act as an inhibitor for specific enzymes involved in cancer progression and neurodegeneration.

Antioxidant Properties

The indole structure is known for its antioxidant properties, which can help mitigate oxidative stress in cells. This characteristic is particularly beneficial in protecting neuronal cells from damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the indole or triazole rings can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Ethyl substitution on triazole | Increased potency against cancer cells |

| Methoxy group on phenyl | Enhanced lipophilicity and cellular uptake |

Synthesis of Derivatives

Ongoing research focuses on synthesizing derivatives of this compound to explore variations that might improve selectivity and reduce toxicity.

Clinical Trials

Future clinical trials are necessary to evaluate the safety and efficacy of this compound in humans, especially for its potential use in treating neurodegenerative diseases and cancers.

Comparison with Similar Compounds

Structural Variations and Implications

Physicochemical Properties

- Solubility : The 2-methoxyphenyl group in the target compound and Morpholinium derivatives likely improves water solubility compared to VUAA1 and OLC15, which have hydrophobic alkylphenyl groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing this compound, and how can reaction efficiency be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution of a triazole-3-thione intermediate with chloroacetamide derivatives. Key steps include:

- Dissolving the triazole-3-thione precursor in ethanol with aqueous KOH to deprotonate the thiol group.

- Adding chloroacetamide (e.g., N-(2-methoxyphenyl)chloroacetamide) under reflux (1–2 hours) to facilitate thioether bond formation .

- Purification via recrystallization from ethanol or ethanol-water mixtures.

- Optimization : Reaction efficiency improves with controlled stoichiometry (1:1 molar ratio of triazole-thione to chloroacetamide) and solvent polarity adjustments. Microwave-assisted synthesis may reduce reaction time .

Q. How can the compound’s structure and purity be validated post-synthesis?

- Analytical Methods :

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions (e.g., indole, triazole, and methoxyphenyl groups).

- IR spectroscopy to verify thioether (C-S) and acetamide (C=O) bonds.

- HPLC (≥95% purity) using reverse-phase C18 columns with acetonitrile/water gradients .

- Advanced Techniques : High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What are the critical safety considerations for handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coats) due to potential toxicity and irritancy .

- Avoid water contact to prevent decomposition; store in anhydrous conditions at 2–8°C .

- Work in fume hoods to limit inhalation of dust/aerosols .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s antimicrobial activity against multidrug-resistant pathogens?

- Experimental Design :

- In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic studies : Assess membrane disruption via propidium iodide uptake or efflux pump inhibition assays .

- Cytotoxicity : Test on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for triazole-thioacetamide derivatives?

- Case Example : If a substituent (e.g., ethyl vs. methyl at the triazole N4 position) shows conflicting activity trends:

- Perform molecular docking to compare binding affinities with target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) .

- Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

- Synthesize and test analogs with hybrid substituents (e.g., cyclopropyl) to clarify electronic vs. steric effects .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- In silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to assess solubility, CYP450 inhibition, and blood-brain barrier permeability .

- Metabolite Identification : Employ GLORYx or similar platforms to predict Phase I/II metabolism sites (e.g., indole hydroxylation or thioether oxidation) .

- Validation : Compare predicted vs. experimental microsomal stability (e.g., rat liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.